

Application Notes and Protocols for CD137 Agonists in Preclinical Animal Cancer Studies

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Compound of Interest

Compound Name: YC137

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Introduction

CD137, also known as 4-1BB or tumor necrosis factor receptor superfamily member 9 (TNFRSF9), is a potent co-stimulatory molecule predominantly expressed on activated T cells, natural killer (NK) cells, and other immune cells.^{[1][2]} Its ligand, CD137L, is expressed on antigen-presenting cells (APCs) and some tumor cells. The engagement of CD137 by its ligand or agonistic antibodies triggers a signaling cascade that enhances T-cell proliferation, survival, and cytotoxic function, leading to a robust anti-tumor immune response.^{[1][3]} Agonistic anti-CD137 monoclonal antibodies (mAbs) have shown significant therapeutic efficacy in various preclinical cancer models and are currently under clinical investigation.^[3]

These application notes provide a summary of the use of CD137 agonists in animal cancer studies, including quantitative data on their efficacy, detailed experimental protocols for in vivo studies, and a depiction of the key signaling pathways involved.

Data Presentation: In Vivo Efficacy of Anti-CD137 Agonists

The following tables summarize the anti-tumor efficacy of agonistic anti-CD137 antibodies in various preclinical mouse models.

Table 1: Efficacy of Anti-human CD137 Antibody (Urelumab Analog) in a Syngeneic Mouse Model

Cell Line	Mouse Strain	Treatment	Dosing Regimen	Tumor Growth Inhibition (TGI)
MC38	C57BL/6-hCD137	Urelumab analog	2x/week for 3 weeks	64.26%

Data extracted from in vivo efficacy studies in humanized mouse models.

Table 2: Efficacy of Anti-human CD137 Antibody (Utolumab Analog) in a Syngeneic Mouse Model

Cell Line	Mouse Strain	Treatment	Dosing Regimen	Tumor Growth Inhibition (TGI)
MC38	C57BL/6-hCD137	Utolumab analog	2x/week for 3 weeks	47.67%

Data extracted from in vivo efficacy studies in humanized mouse models.

Table 3: Combination Therapy with Anti-CD137 and Anti-PD-1 Antibodies

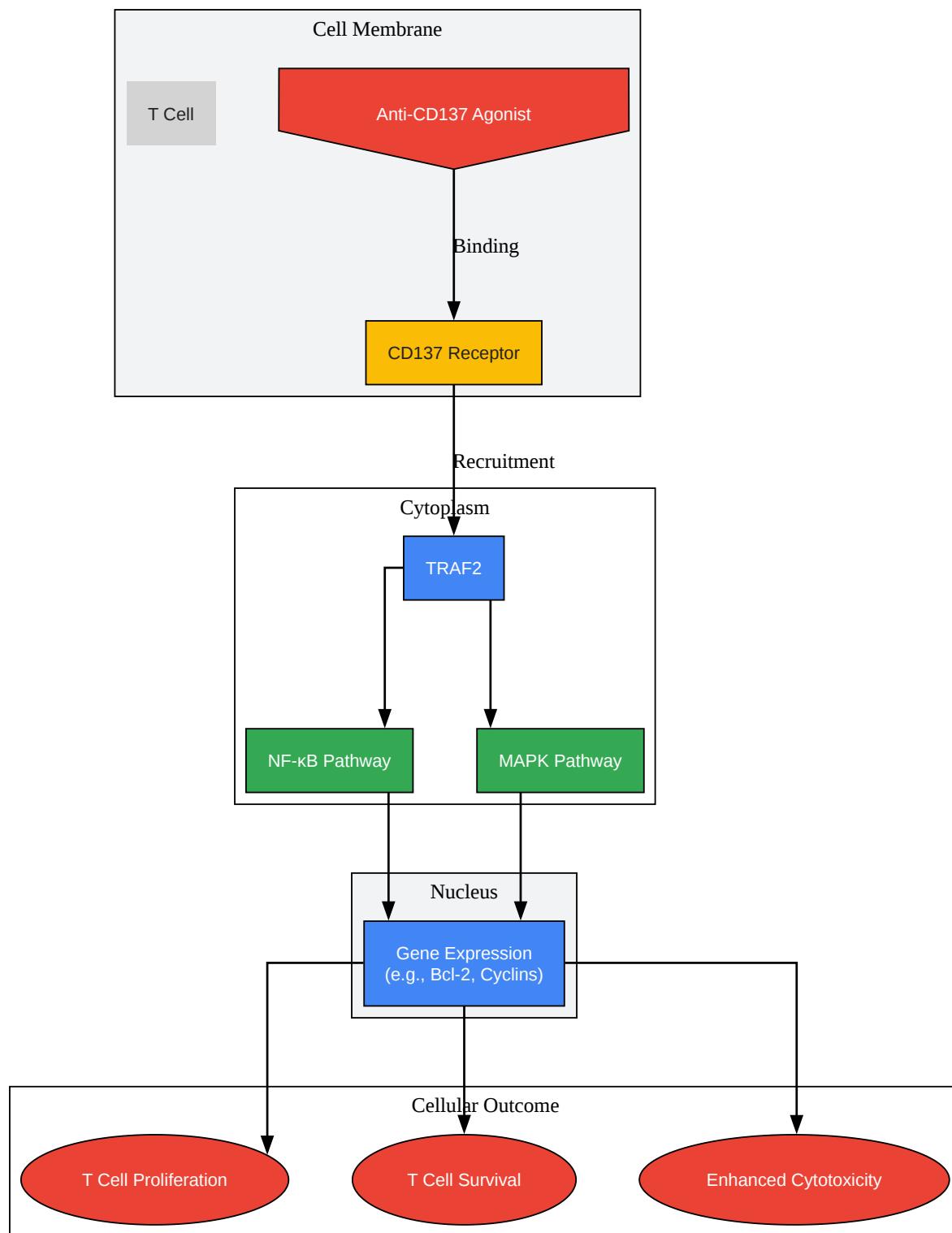
Cell Line	Mouse Strain	Treatment	Dosing Regimen	Tumor Growth Inhibition (TGI)
MC38	BALB/c-hPD1/hPDL1/hCD137	Keytruda + Urelumab Analog	2x/week for 2.5 weeks	87.22%
MC38	BALB/c-hPD1/hPDL1/hCD137	Keytruda (anti-PD-1)	2x/week for 2.5 weeks	69.68%
MC38	BALB/c-hPD1/hPDL1/hCD137	Urelumab Analog	2x/week for 2.5 weeks	72.21%

Data extracted from *in vivo* efficacy studies in humanized mouse models.

Signaling Pathway and Experimental Workflow

CD137 Signaling Pathway

The binding of an agonistic anti-CD137 mAb to CD137 on the surface of a T cell initiates a downstream signaling cascade that promotes anti-tumor immunity. This involves the recruitment of TNF receptor-associated factors (TRAFs) which in turn activate key pathways like NF- κ B and MAPK, leading to enhanced T cell activation, proliferation, and survival.

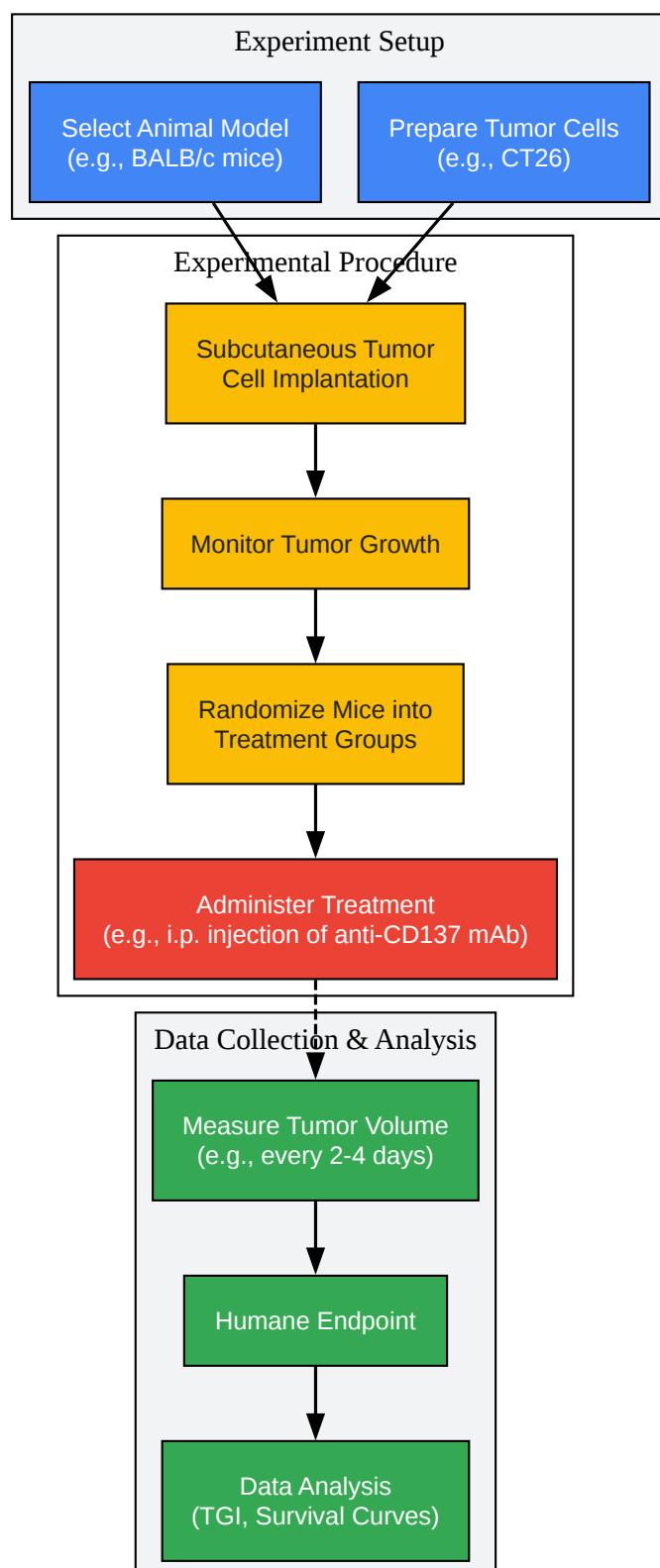


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Caption: CD137 signaling cascade in T cells upon agonist binding.

Experimental Workflow for In Vivo Efficacy Study

A typical workflow for evaluating the efficacy of an anti-CD137 antibody in a preclinical mouse model involves several key steps, from tumor cell implantation to data analysis.

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